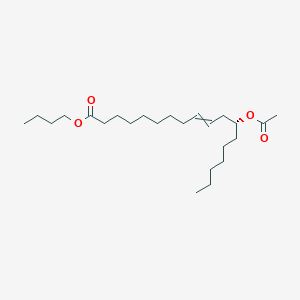
Butyl (12R)-12-acetyloxyoctadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (12R)-12-acetyloxyoctadec-9-enoate is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant fragrances and are commonly used in the production of flavors and perfumes. This particular compound is characterized by its long carbon chain and the presence of an ester functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (12R)-12-acetyloxyoctadec-9-enoate typically involves the esterification reaction between butanol and (12R)-12-acetyloxyoctadec-9-enoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanol+(12R)-12-acetyloxyoctadec-9-enoic acidH2SO4Butyl (12R)-12-acetyloxyoctadec-9-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts like Amberlyst-15 can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyl (12R)-12-acetyloxyoctadec-9-enoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized products.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or enzymes like lipases can be used to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Major Products Formed
Hydrolysis: Butanol and (12R)-12-acetyloxyoctadec-9-enoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Epoxides or other oxidized derivatives.
Scientific Research Applications
Butyl (12R)-12-acetyloxyoctadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of Butyl (12R)-12-acetyloxyoctadec-9-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing processes such as fatty acid synthesis and degradation. The ester functional group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: A simple ester with a shorter carbon chain, commonly used as a solvent.
Ethyl oleate: An ester of oleic acid and ethanol, used in pharmaceuticals and cosmetics.
Methyl linoleate: An ester of linoleic acid and methanol, used in biodiesel production .
Uniqueness
Butyl (12R)-12-acetyloxyoctadec-9-enoate is unique due to its specific structure, which includes a long carbon chain and a chiral center at the 12th carbon. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H44O4 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
butyl (12R)-12-acetyloxyoctadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h13,16,23H,4-12,14-15,17-21H2,1-3H3/t23-/m1/s1 |
InChI Key |
BEWFIPLBFJGWSR-HSZRJFAPSA-N |
Isomeric SMILES |
CCCCCC[C@H](CC=CCCCCCCCC(=O)OCCCC)OC(=O)C |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


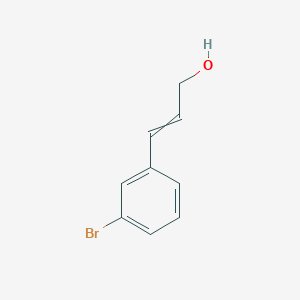
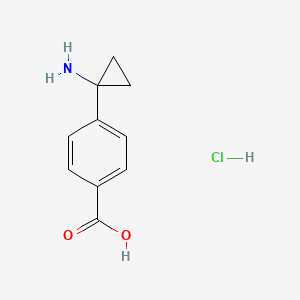
![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)
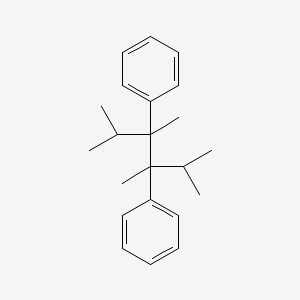
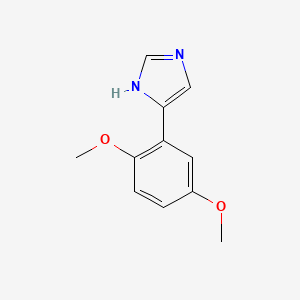

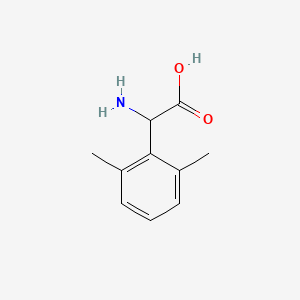
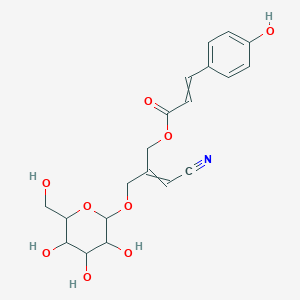
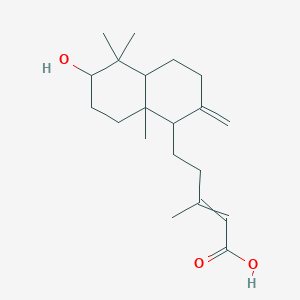
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
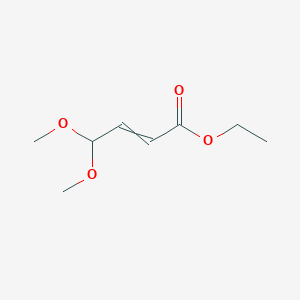
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)

